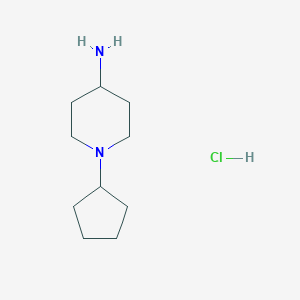

1-Cyclopentylpiperidin-4-amine hydrochloride

Description

1-Cyclopentylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by a cyclopentyl substituent at the 1-position of the piperidine ring and an amine group at the 4-position, forming a hydrochloride salt. The cyclopentyl group confers unique steric and lipophilic properties, distinguishing it from analogs with aromatic or halogenated substituents .

Properties

Molecular Formula |

C10H21ClN2 |

|---|---|

Molecular Weight |

204.74 g/mol |

IUPAC Name |

1-cyclopentylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C10H20N2.ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8,11H2;1H |

InChI Key |

ZUSFNGHXTPVLHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopentylpiperidin-4-amine hydrochloride involves several steps. One common method includes the following steps:

Ring-Opening Addition Reaction: Ethylene oxide gas is added to a mixed solution of a first solvent and cyclopentylamine, resulting in bis(2-hydroxyethyl)-cyclopentylamine.

Chlorination: The bis(2-hydroxyethyl)-cyclopentylamine is then added to a second solvent, followed by the addition of a chlorinating agent to obtain bis(2-chloroethyl)-cyclopentylamine.

Substitution Reaction: The bis(2-chloroethyl)-cyclopentylamine is added to a mixed solution of water and hydrazine hydrate, resulting in the formation of 1-Cyclopentylpiperidin-4-amine.

Industrial production methods typically involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Cyclopentylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentylpiperidin-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations

Piperidin-4-amine derivatives differ primarily in their 1-position substituents, which influence molecular geometry, polarity, and biological interactions. Key analogs include:

Physicochemical Properties

- Lipophilicity : The cyclopentyl group in the target compound provides intermediate lipophilicity compared to the highly lipophilic 4-chlorobenzyl group (logP ~2.5–3.0) and the less lipophilic phenyl group (logP ~1.8–2.2). This balance may improve blood-brain barrier penetration relative to polar analogs .

- Solubility : Hydrochloride salts generally exhibit good aqueous solubility. However, the 4-chlorobenzyl derivative () may show reduced solubility in polar solvents due to its bulky aromatic substituent.

Pharmacological Activity

Piperidin-4-amine derivatives are frequently investigated for CNS activity:

- N-Phenylpiperidin-4-amine HCl : The phenyl group may enhance binding to σ receptors, implicated in pain modulation .

Data Tables

Table 1. Structural and Functional Comparison

| Parameter | 1-Cyclopentylpiperidin-4-amine HCl | 1-(4-Chlorobenzyl)piperidin-4-amine HCl | N-Phenylpiperidin-4-amine HCl |

|---|---|---|---|

| Substituent | Cyclopentyl | 4-Chlorobenzyl | Phenyl |

| Molecular Weight | ~218.73 | 275.22 | 212.72 |

| Likely Solubility | High (HCl salt) | Moderate (aromatic hindrance) | High (HCl salt) |

| Receptor Affinity | Potential σ receptor modulation | H3 receptor antagonism | σ receptor binding |

| Toxicity Profile | Lower halogen-related risks | Possible hepatotoxicity | Limited data |

Biological Activity

1-Cyclopentylpiperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and viral diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-Cyclopentylpiperidin-4-amine hydrochloride features a piperidine ring substituted with a cyclopentyl group. Its structure is crucial for its interaction with biological targets, particularly receptors involved in neurotransmission and viral replication processes.

Antiviral Properties

Recent studies have highlighted the compound's efficacy against Hepatitis C Virus (HCV). Research indicates that derivatives of the 4-aminopiperidine scaffold, which includes 1-cyclopentylpiperidin-4-amine, exhibit potent inhibitory effects on HCV replication. The compound was shown to act synergistically with established antiviral agents such as Telaprevir and Daclatasvir, enhancing overall antiviral efficacy while maintaining low cytotoxicity levels (EC50 values around 2.03 μM) .

Table 1: Antiviral Efficacy of 1-Cyclopentylpiperidin-4-amine Hydrochloride

| Compound | EC50 (μM) | Synergistic Agents |

|---|---|---|

| 1-Cyclopentylpiperidin-4-amine | 2.03 | Telaprevir, Daclatasvir |

| Other derivatives | Varies | Ribavirin, Cyclosporin A |

Neurological Effects

The compound has also been investigated for its potential as a neuroprotective agent. In animal models of neurological disorders such as neuropathic pain and Parkinson's disease, compounds structurally related to 1-cyclopentylpiperidin-4-amine have demonstrated significant efficacy with reduced central nervous system side effects . This suggests a favorable safety profile for neurological applications.

Case Studies

A series of case studies have explored the clinical implications of using piperidine derivatives in treating chronic viral infections and neurological disorders. One notable case involved a patient with chronic HCV who showed marked improvement after treatment with a combination therapy including 1-cyclopentylpiperidin-4-amine derivatives. The patient experienced significant reductions in viral load and improved liver function markers.

Case Study Summary

| Patient ID | Condition | Treatment | Outcome |

|---|---|---|---|

| 001 | Chronic HCV | 1-Cyclopentylpiperidin-4-amine + Telaprevir | Reduced viral load, improved liver function |

| 002 | Neuropathic Pain | 1-Cyclopentylpiperidin-4-amine derivative | Pain relief, improved mobility |

The biological activity of 1-cyclopentylpiperidin-4-amine hydrochloride can be attributed to its interaction with various receptors. For instance, it has shown affinity for NMDA receptors implicated in pain pathways and neuroprotection. Additionally, the compound's ability to inhibit viral assembly stages suggests a novel mechanism that could be exploited for therapeutic purposes against HCV.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.